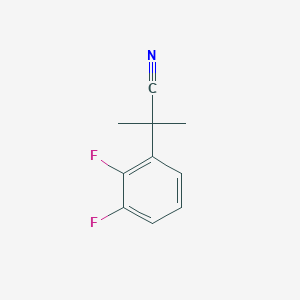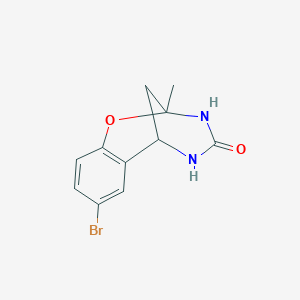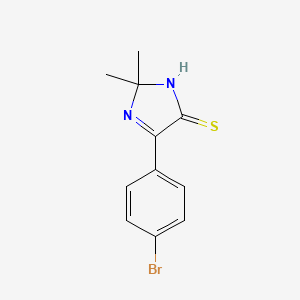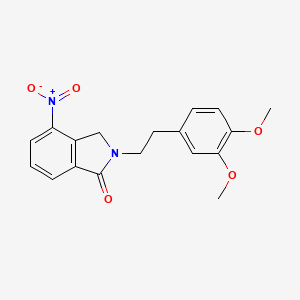
2-(2,3-Difluorophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
The compound “2-(2,3-Difluorophenyl)acetic acid” is a related compound . It’s a molecular formula is C8H6F2O2 . Another related compound is “N-(2,3-Difluorophenyl)-2-fluorobenzamide” which was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Synthesis Analysis
The synthesis of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was achieved through the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Molecular Structure Analysis
The crystal structure of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was determined using single crystal X-ray diffraction methods . In the structure, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5(2)° .
Physical And Chemical Properties Analysis
The related compound “2-(2,3-Difluorophenyl)acetic acid” has a molecular formula of C8H6F2O2 and an average mass of 172.129 Da . Another related compound, “N-(2,3-Difluorophenyl)-2-fluorobenzamide”, was studied for its cold crystallization abilities using broadband dielectric spectroscopy .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Applications
A study by Miyazawa et al. (2002) investigated a series of liquid crystalline compounds, including 2,3-bis(trifluoromethyl)phenyl derivatives. These compounds showed a significantly large negative dielectric anisotropy, exceeding that of currently used 2,3-difluorophenyl derivatives. This suggests potential applications in liquid crystal technology, although they were found to have larger viscosities and poorer mesogenic potential compared to 2,3-difluorophenyl derivatives (Miyazawa, K., Kato, T., Itoh, M., & Ushioda, M., 2002).
Emission Properties in Solid State
Sonoda et al. (2007) explored the emission properties of various fluorinated diphenylpolyenes, including derivatives with 2,3-difluorophenyl groups. These compounds showed distinct solid-state absorption and fluorescence spectra, dependent on the fluorine ring substituent. This indicates their potential use in applications where emission properties in solid states are crucial, such as in optoelectronic devices (Sonoda, Y., Goto, M., Tsuzuki, S., & Tamaoki, N., 2007).
Electrophilic Trifluoromethylation
Mejía and Togni (2012) conducted research on the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, using hypervalent iodine reagents. This study demonstrates the potential application of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile in synthetic chemistry, specifically in the modification of aromatic compounds (Mejía, E., & Togni, A., 2012).
Prodrug Development
Bentley et al. (2002) detailed the discovery and development of fosfluconazole, a water-soluble prodrug. The compound includes a 2,4-difluorophenyl group, showcasing the potential of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile derivatives in the development of prodrugs and pharmaceuticals (Bentley, A., Butters, M., Green, S., Learmonth, W. J., Macrae, J. A., Morland, M. C., & O'Connor, G., 2002).
Organic Light-Emitting Devices
Li et al. (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices. The study highlights the role of such compounds in improving the efficiency and luminance of these devices, pointing to the applicability of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile derivatives in electronic and optoelectronic applications (Li, Z., Wu, Z., Jiao, B., Liu, P., Wang, D., & Hou, X., 2012).
Catalyst Development
Mitani et al. (2002) developed titanium complexes with fluorine-containing phenoxy-imine chelate ligands, exhibiting potential in living polymerization of ethylene. This research shows the utility of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile in catalyst development for polymerization processes (Mitani, M., Mohri, J., Yoshida, Y., Saito, J., Ishii, S., Tsuru, K., Matsui, S., Furuyama, R., Nakano, T., Tanaka, H., Kojoh, S., Matsugi, T., Kashiwa, N., & Fujita, T., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,3-difluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIVXZZCHFNACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenyl)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)
![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)


![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)